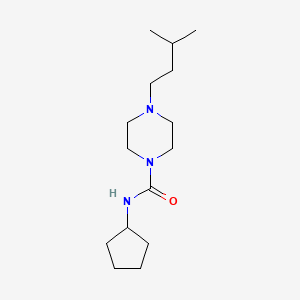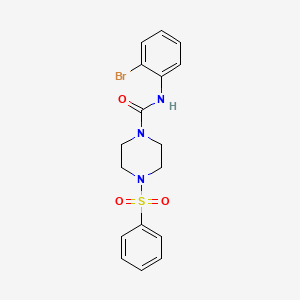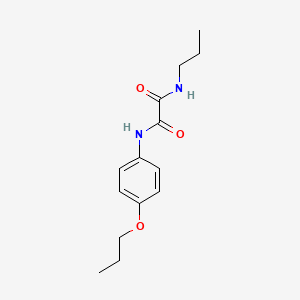
N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide, commonly known as CPP, is a synthetic compound that belongs to the piperazine family. CPP is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in many physiological processes, including learning, memory, and synaptic plasticity. CPP has been widely used in scientific research to study the NMDA receptor and its role in various biological processes.
Wirkmechanismus
CPP acts as a competitive agonist of the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor, which means that it binds to the receptor and activates it in a similar way to the endogenous ligand glutamate. The activation of the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events that are involved in many physiological processes.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of long-term potentiation (LTP), and the induction of apoptosis in some cell types. CPP has also been shown to have neuroprotective effects in some animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in lab experiments is its high potency and selectivity for the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor. This allows researchers to study the effects of N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor activation in a controlled and specific manner. However, one limitation of using CPP is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on CPP and the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor. One area of interest is the role of the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor in neurodegenerative diseases, and the potential for drugs that target the receptor to be used as treatments for these conditions. Another area of interest is the development of new compounds that are more potent and selective than CPP, which could be used to study the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor in even more detail. Additionally, there is a need for further research into the potential side effects and toxicity of CPP, in order to better understand its safety and potential uses in clinical settings.
Wissenschaftliche Forschungsanwendungen
CPP has been used extensively in scientific research to study the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor and its role in various biological processes. This includes studies on the role of the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor in learning and memory, synaptic plasticity, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. CPP has also been used to study the effects of drugs and other compounds on the N-cyclopentyl-4-(3-methylbutyl)-1-piperazinecarboxamide receptor.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(3-methylbutyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-13(2)7-8-17-9-11-18(12-10-17)15(19)16-14-5-3-4-6-14/h13-14H,3-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXFAGWNKHRMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4839092.png)
![2-(benzyloxy)-5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4839099.png)



![N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4-ethylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4839152.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4839164.png)
![isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4839174.png)
![2-(4-bromophenyl)-5-[(4-phenoxybutyl)thio]-1,3,4-oxadiazole](/img/structure/B4839187.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)